N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a diphenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Schiff bases reduction routes, where secondary amines are prepared through N-alkylation of primary amines and ammonia, followed by reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyphenyl group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole component.
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the diphenylacetamide moiety contributes to its stability and solubility.
Properties
Molecular Formula |
C26H24N2O2S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N2O2S/c1-30-23-14-12-21(13-15-23)26-28-22(18-31-26)16-17-27-25(29)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,18,24H,16-17H2,1H3,(H,27,29) |
InChI Key |
FSYPEPMIYOSMIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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